1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine
Description
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine (CAS 30486-56-7) is a heterocyclic compound with a seven-membered 1,4-diazepine ring saturated at six positions (hexahydro) and substituted at the 1-position with a diphenylmethyl group (C₆H₅)₂CH–. Its molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol .
Properties
IUPAC Name |
1-benzhydryl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-8-16(9-4-1)18(17-10-5-2-6-11-17)20-14-7-12-19-13-15-20/h1-6,8-11,18-19H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDLHDOJKVFHFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376199 | |
| Record name | 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30486-56-7 | |
| Record name | 1-(DIPHENYLMETHYL)HEXAHYDRO-1H-1,4-DIAZEPINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is a compound belonging to the diazepine family, characterized by its unique structure that includes a hexahydro framework and diphenylmethyl substitution. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology and oncology.
The biological activity of 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine is primarily attributed to its interaction with various neurotransmitter systems, particularly the GABAergic system. Diazepines generally act as positive allosteric modulators of the GABA_A receptor, enhancing the inhibitory effects of GABA and resulting in anxiolytic, sedative, and muscle relaxant properties.
Key Mechanisms:
- GABA_A Receptor Modulation: Enhances GABA's inhibitory effects.
- Neurotransmitter Interaction: Potential interactions with serotonin and dopamine receptors may influence mood and cognition.
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine:
- Anxiolytic Effects: Demonstrated efficacy in reducing anxiety-like behaviors in animal models.
- Antitumor Activity: Preliminary studies indicate potential antitumor effects, particularly through mechanisms involving apoptosis induction in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Anxiolytic | Reduces anxiety-like behavior in animal models | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| GABA_A Modulation | Enhances GABAergic transmission |
Anxiolytic Study
A study published in a pharmacological journal examined the anxiolytic effects of 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine using an elevated plus maze (EPM) model. The results indicated that administration of the compound significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Antitumor Activity Research
Another significant study focused on the antitumor properties of diazepine derivatives, including 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine. The research demonstrated that this compound could inhibit tumor growth in vitro by promoting apoptosis through the activation of caspase pathways. Notably, deuterated analogs showed enhanced efficacy and stability.
Table 2: Case Study Findings
| Study | Findings | Outcome |
|---|---|---|
| Anxiolytic Effects | Increased time in open arms in EPM | Significant reduction in anxiety |
| Antitumor Activity | Induction of apoptosis in cancer cell lines | Potential therapeutic candidate |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine and related compounds:
Key Observations :
- Substituent Effects: The diphenylmethyl group in the target compound increases lipophilicity (logP ~4–5 estimated), similar to the 3,3-diphenylpropyl group in CAS 199937-23-0 . However, bulkier substituents like cyclopropylmethyl may hinder blood-brain barrier penetration compared to diphenylmethyl. Sulfonyl-containing analogs (H1152, ML-9) exhibit polar groups that enhance solubility and target binding to kinases, unlike the non-polar diphenylmethyl group . Fluorinated analogs (e.g., EP0166302) show improved metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound may undergo faster oxidative metabolism .
- Ring System Variations: Hexahydro-1,4-diazepine (target compound) vs. 1,4-benzodiazepine (Diazepam): The saturated diazepine ring in the target compound lacks the aromaticity of benzodiazepines, likely reducing GABA receptor affinity but increasing conformational flexibility for other targets .
Physicochemical Property Analysis
| Property | 1-(Diphenylmethyl)-diazepine | H1152 | ML-9 | Diazepam |
|---|---|---|---|---|
| Molecular Weight | 266.38 | 392.34 | 333.82 | 284.74 |
| logP (Est.) | ~4.5 | ~2.8 (polar sulfonyl) | ~3.1 | ~2.9 |
| Water Solubility | Low | Moderate (HCl salt) | Low | Moderate |
| Bioavailability | Likely high (lipophilic) | Moderate | Low | High |
Implications :
- The target compound’s high logP suggests favorable blood-brain barrier penetration, but its low solubility may limit parenteral use.
- H1152 and ML-9 ’s sulfonyl groups improve aqueous solubility (as dihydrochlorides), making them preferable for in vitro assays .
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine, and how is purity validated?
Methodological Answer:
The compound is typically synthesized via cyclization reactions. For example, chloroacetylation of intermediates followed by ammonia-mediated cyclization in methanol can yield the diazepine core . Key steps include:
- Reaction Optimization : Use of anhydrous conditions to prevent hydrolysis.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Validation :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine derivatives for receptor binding?
Methodological Answer:
SAR studies focus on modifying substituents to enhance affinity. For example:
- Substituent Variation : Replace diphenylmethyl with naphthyl or fluorinated groups to alter steric/electronic properties .
- Assays :
- Radioligand Binding : Measure Ki values against targets (e.g., 5-HT2A receptors) using [3H]-ketanserin displacement .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in receptor homology models.
- Key Findings : Derivatives with bulky aryl groups show reduced affinity, suggesting steric hindrance in the receptor pocket .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methylene groups in the diazepine ring at δ 2.5–3.5 ppm) .
- FT-IR : Confirm secondary amine stretches (~3300 cm⁻¹) and absence of carbonyl impurities.
- HPLC-MS : Quantify purity and detect trace byproducts (e.g., uncyclized intermediates) .
Advanced: How do researchers evaluate kinase inhibition potency and selectivity of derivatives?
Methodological Answer:
- Kinase Assays : Use ATP-coupled luminescence assays (e.g., Kinase-Glo®) to measure IC50 values. Example protocol:
- Incubate compound with kinase (e.g., MLCK, ROCK) and substrate (myosin light chain).
- Quantify residual ATP post-reaction.
- Selectivity Profiling : Test against a panel of kinases (e.g., PKA, PKC) to identify off-target effects. For example, ML-7 (a structural analog) shows IC50 = 5.68 µM for MLCK vs. 28.3 µM for PKA .
- Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) controls .
Advanced: How to address contradictory results in cellular assays (e.g., differentiation effects in U937 vs. K562 cells)?
Methodological Answer:
- Hypothesis Testing : Investigate cell-specific target expression via qPCR (e.g., MLCK isoform levels) or Western blot.
- Knockdown Models : Use siRNA to silence putative targets (e.g., MYLK) and observe rescue effects.
- Mechanistic Studies : Measure downstream markers (e.g., phosphorylated myosin light chain in U937 cells treated with ML-7) .
Basic: What are best practices for storing 1-(Diphenylmethyl)hexahydro-1H-1,4-diazepine to ensure stability?
Methodological Answer:
- Storage Conditions :
- Temperature : –20°C in airtight, light-resistant vials.
- Environment : Under inert gas (argon) to prevent oxidation.
- Stability Monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis products) .
Advanced: What in vitro and ex vivo models are suitable for assessing pharmacological activity?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
